molecular formula C7H10ClNOS B12954290 2-Amino-3-methoxybenzenethiol hydrochloride

2-Amino-3-methoxybenzenethiol hydrochloride

Cat. No.: B12954290
M. Wt: 191.68 g/mol
InChI Key: JYTBJBYZNVTSEK-UHFFFAOYSA-N
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Description

2-Amino-3-methoxybenzenethiol hydrochloride is a chemical compound with the molecular formula C7H10ClNOS. It is a derivative of benzenethiol, characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxybenzenethiol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxybenzenethiol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-methoxybenzenethiol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxybenzenethiol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methoxythiophenol
  • 2-Mercapto-6-methoxyaniline
  • 2-Aminobenzenethiol
  • 2-Aminothiophenol

Comparison

2-Amino-3-methoxybenzenethiol hydrochloride is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

2-amino-3-methoxybenzenethiol;hydrochloride

InChI

InChI=1S/C7H9NOS.ClH/c1-9-5-3-2-4-6(10)7(5)8;/h2-4,10H,8H2,1H3;1H

InChI Key

JYTBJBYZNVTSEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S)N.Cl

Origin of Product

United States

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